molecular formula C16H15BrN4O3 B15251065 1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione CAS No. 88603-39-8

1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione

Cat. No.: B15251065
CAS No.: 88603-39-8
M. Wt: 391.22 g/mol
InChI Key: IRDOFZANSXCRHL-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione is a chemical compound known for its unique structure and properties It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups

Preparation Methods

The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of an ethoxy group using an appropriate reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds, while the bromine and ethoxy groups can participate in various chemical interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.

Properties

CAS No.

88603-39-8

Molecular Formula

C16H15BrN4O3

Molecular Weight

391.22 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-7-ethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)11-9(15(10)22)6(18)3-5(17)13(11)20/h3-4H,2,18-21H2,1H3

InChI Key

IRDOFZANSXCRHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N

Origin of Product

United States

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